4-(Difluoromethoxy)-1H-indole
Description
4-(Difluoromethoxy)-1H-indole is an indole derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 4-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The difluoromethoxy group enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs, making this compound a candidate for drug discovery .
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-5,9,12H |
InChI Key |
CNNIHWDSFVSNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Fluorine and methoxy groups enhance blood-brain barrier (BBB) penetration, as seen in indole hybrids targeting neurodegenerative diseases .
- Difluoromethoxy’s electron-withdrawing nature may improve binding to enzymes like cholinesterases compared to methoxy analogs .
Physicochemical Properties
Substituents significantly impact solubility, lipophilicity, and stability.
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